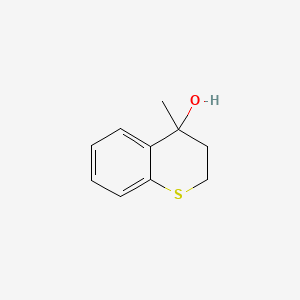

4-(Methyl)thiochroman-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methyl)thiochroman-4-ol is a sulfur-containing heterocyclic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound is of interest due to its structural relationship with chromones (benzopyrans), which are known for their diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions

4-(Methyl)thiochroman-4-ol can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to yield 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

4-(Methyl)thiochroman-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted thiochroman-4-ol derivatives.

科学的研究の応用

4-(Methyl)thiochroman-4-ol has several scientific research applications:

Medicine: Due to its structural similarity to chromones, it may have potential therapeutic applications, although specific uses are still under investigation.

Industry: It can be used in the preparation of various chemical intermediates and fine chemicals.

作用機序

The mechanism of action of 4-(Methyl)thiochroman-4-ol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, thiochroman-4-one derivatives have shown significant antileishmanial activity, possibly through inhibition of key enzymes or disruption of cellular processes in the parasite .

類似化合物との比較

4-(Methyl)thiochroman-4-ol can be compared with other similar compounds, such as:

Thiochroman-4-one: Similar structure but lacks the hydroxyl group at the 4-position.

Chroman-4-one: Oxygen-containing analog with a similar bicyclic structure.

Thiochromone: Contains a double bond between C-2 and C-3, unlike thiochroman-4-ol.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

4-(Methyl)thiochroman-4-ol is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological assays, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and antileishmanial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophenols with α,β-unsaturated carbonyl compounds. The general synthetic pathway can be summarized as follows:

- Formation of Thiochroman : Thiophenols are reacted with α,β-unsaturated carboxylic acids or esters.

- Reduction : The resulting thiochroman derivatives can be reduced to obtain the desired alcohol form.

- Methylation : Methylation can be performed using methyl iodide or other methylating agents to introduce the methyl group at the sulfur atom.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiochroman, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Thiochroman derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- In Vitro Studies : In vitro assays have revealed that certain thiochroman derivatives possess IC50 values lower than 10 µM against various cancer cell lines, indicating potent antiproliferative activity .

Antileishmanial Activity

Thiochroman derivatives have also been evaluated for their antileishmanial activity:

- Selectivity Index : Compounds bearing specific functional groups showed high selectivity against Leishmania panamensis, with selectivity indices exceeding 100 for certain derivatives .

- Cytotoxicity : The cytotoxicity against human monocytes (U-937) was low, indicating a favorable therapeutic window for these compounds .

Antimicrobial Activity

The antimicrobial properties of thiochroman derivatives have been explored as well:

- Broad-Spectrum Activity : Several derivatives exhibited potent antibacterial and antifungal activities against a range of pathogens, outperforming traditional antibiotics in some cases .

| Compound | Pathogen Tested | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound derivative Z | E. coli | 75% | |

| Thiochroman derivative A | B. cinerea | 69% |

Structure-Activity Relationship (SAR)

The biological activity of thiochroman derivatives is heavily influenced by their structural modifications. Key findings include:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance activity against cancer and leishmanial cells.

- Functional Groups : The presence of vinyl sulfone moieties significantly increases antileishmanial activity while maintaining low cytotoxicity.

Case Studies

- Anticancer Study : A series of novel thiochroman derivatives were tested against multiple cancer cell lines, demonstrating that modifications at the C6 position increased potency.

- Antileishmanial Study : A focused library of thiochroman compounds was synthesized and screened for activity against Leishmania, leading to the identification of several lead candidates with promising therapeutic profiles.

特性

IUPAC Name |

4-methyl-2,3-dihydrothiochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCYHQIQXHWFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。